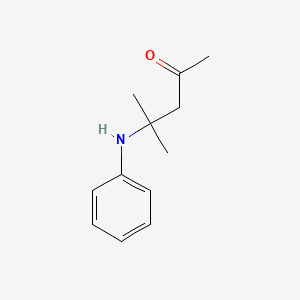

4-Anilino-4-methylpentan-2-one

Beschreibung

Systematic Nomenclature and Structural Representations

The compound is systematically named 4-methyl-4-(phenylamino)pentan-2-one . cymitquimica.com Its identity is precisely defined by various chemical identifiers and structural formulas. The Chemical Abstracts Service (CAS) has assigned it the registry number 88187-84-2. cymitquimica.comhairuichem.combldpharm.com

Below is a table summarizing the key identifiers for 4-Anilino-4-methylpentan-2-one.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 4-methyl-4-(phenylamino)pentan-2-one cymitquimica.com |

| CAS Number | 88187-84-2 cymitquimica.com |

| Molecular Formula | C₁₂H₁₇NO cymitquimica.com |

| Molecular Weight | 191.27 g/mol cymitquimica.com |

| InChI | InChI=1/C12H17NO/c1-10(14)9-12(2,3)13-11-7-5-4-6-8-11/h4-8,13H,9H2,1-3H3 cymitquimica.com |

This table is generated based on data from reference cymitquimica.com.

Contextualization within Substituted Anilines and Ketones

The structure of this compound places it within two significant classes of organic compounds: substituted anilines and ketones.

Substituted Anilines: Aniline is an aromatic compound consisting of a phenyl group attached to an amino group. Substituted anilines are derivatives where one or more hydrogen atoms on the benzene ring or the nitrogen atom have been replaced by other functional groups. In this compound, the nitrogen of the aniline is substituted with a 4-methylpentan-2-one group. Anilines and their derivatives are foundational in medicinal chemistry and materials science. rsc.org They are present in numerous pharmaceuticals, though their use can present challenges such as metabolic instability or toxicity, which sometimes necessitates their replacement with other chemical groups in drug design. cresset-group.comnih.govacs.org The specific substitution pattern (ortho, meta, or para) on the aniline ring can significantly influence the compound's properties. rsc.orgmdpi.com

Ketones: Ketones are organic compounds that feature a carbonyl group (C=O) bonded to two carbon atoms. wikipedia.orgebsco.com According to IUPAC nomenclature, the names of ketones are formed by changing the suffix "-e" of the parent alkane to "-one". wikipedia.orgbritannica.com this compound is a derivative of pentanone, indicating a five-carbon chain with the carbonyl group at the second position. cymitquimica.com Ketones are broadly classified as symmetrical or unsymmetrical based on the groups attached to the carbonyl carbon. wikipedia.org Since the groups on either side of the carbonyl in this compound are a methyl group and a 2-methyl-2-anilinobutyl group, it is classified as an unsymmetrical ketone. wikipedia.org Ketones are immensely important in industry, serving as solvents, polymer precursors, and intermediates for pharmaceutical synthesis. wikipedia.orgbritannica.com

Historical Perspectives on Related Aniline- and Ketone-Derived Compounds

The development of organic chemistry has been significantly shaped by discoveries related to aniline and ketone compounds.

Aniline-Derived Compounds: The history of aniline is closely tied to the birth of the synthetic dye industry in the 19th century. Its discovery and subsequent oxidation led to the creation of the first synthetic dye, mauveine, which revolutionized the textile industry. scribd.com Beyond dyes, aniline and its derivatives became crucial building blocks in the burgeoning fields of pharmaceuticals and polymers. They formed the basis for many early synthetic drugs, demonstrating the vast potential of synthetic organic chemistry.

Ketone-Derived Compounds: The simplest ketone, acetone, has been a staple in chemical laboratories and industries for centuries, primarily used as a solvent and a precursor in chemical manufacturing. wikipedia.orgbritannica.comlibretexts.org A pivotal moment in the history of ketone chemistry was the discovery of the aldol condensation in 1872. scribd.com This reaction, in which two aldehyde or ketone molecules react to form a larger molecule (a β-hydroxy aldehyde or β-hydroxy ketone), provided a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org The aldol condensation is a cornerstone of organic synthesis, allowing for the construction of complex molecules from simpler starting materials. libretexts.orgwyzant.com A classic example of this reaction is the self-condensation of two molecules of acetone to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), a reaction that highlights the fundamental reactivity of ketones. google.comdoubtnut.com

Eigenschaften

IUPAC Name |

4-anilino-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(14)9-12(2,3)13-11-7-5-4-6-8-11/h4-8,13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGAMRCLLBTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4-anilino-4-methylpentan-2-one

Direct Synthetic Pathways to 4-Anilino-4-methylpentan-2-one

Direct synthetic routes to this compound focus on the direct coupling of aniline or its derivatives with a suitable ketone precursor.

Reductive amination is a cornerstone method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this involves the reaction of 4-methylpentan-2-one with aniline.

The direct reductive amination of ketones, particularly sterically hindered ones, with less nucleophilic anilines can be challenging. thieme-connect.com However, various protocols have been developed to facilitate this transformation. For instance, the use of reducing agents like borane-tetrahydrofuran complex (BH3·THF) in the presence of acetic acid or with trimethylsilyl chloride (TMSCl) has proven effective for the reductive amination of a range of ketones with electron-deficient anilines. thieme-connect.com Another effective system employs sodium borohydride (NaBH4) with TMSCl in dimethylformamide (DMF). thieme-connect.com These methods often provide good yields and can be performed under relatively mild conditions.

A study on direct reductive amination of ketones with secondary aryl amines utilized trichlorosilane as the reducing agent, activated by an organic Lewis base like tetramethylethylenediamine (TMEDA), to produce sterically hindered tertiary amines in high yields. nih.gov While this specific study focused on secondary amines, the principles can be adapted for primary anilines.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent than sodium borohydride and is often preferred because it selectively reduces the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)3) is another popular choice for its mildness and effectiveness. masterorganicchemistry.comorganic-chemistry.org

The general mechanism for reductive amination proceeds through the initial formation of a hemiaminal by the nucleophilic attack of the aniline on the carbonyl carbon of 4-methylpentan-2-one. This is followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent to yield the final product, this compound. wikipedia.org The reaction is typically favored under weakly acidic conditions which facilitate the dehydration step without deactivating the aniline nucleophile. masterorganicchemistry.com

Table 1: Reductive Amination Reagents and Conditions

| Reducing Agent System | Catalyst/Activator | Solvent | Key Features |

| BH3·THF | Acetic Acid | Dichloromethane | Robust and scalable for electron-deficient anilines. thieme-connect.com |

| BH3·THF | TMSCl | DMF | More powerful, rapid conversions. thieme-connect.com |

| NaBH4 | TMSCl | DMF | Rapid conversions for many substrates. thieme-connect.com |

| HSiCl3 | TMEDA | Dichloromethane | Effective for sterically hindered amines. nih.gov |

| NaBH3CN | Mild Acid | Dichloroethane, THF | Selectively reduces iminium ions. masterorganicchemistry.comorganic-chemistry.org |

| NaBH(OAc)3 | None/Mild Acid | Dichloroethane | Mild and effective alternative to NaBH3CN. masterorganicchemistry.comorganic-chemistry.org |

The synthesis of this compound can also be viewed as an N-alkylation of aniline. nih.gov In this approach, the 4-methylpentan-2-one moiety acts as the alkylating agent. However, direct alkylation of aniline with a ketone is not straightforward and typically proceeds via a reductive amination pathway as described above.

Alternative alkylation strategies could involve the use of a precursor that is more susceptible to nucleophilic attack by aniline. For instance, a derivative of 4-methylpentan-2-one containing a leaving group at the 4-position could theoretically be used to alkylate aniline. However, the synthesis of such a precursor can be multi-stepped and may not offer advantages over direct reductive amination.

Recent research has explored visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one, avoiding the need for metal catalysts, bases, and ligands. nih.govrsc.org This suggests the potential for similar strategies with related hydroxy-ketones, although direct application to the tertiary alcohol precursor of this compound, 4-hydroxy-4-methylpentan-2-one, was reported to be unsuccessful under the studied conditions, indicating that alcohol dehydrogenation is a key step in that specific reaction mechanism. nih.gov

An important alternative synthetic route involves the reaction of aniline with mesityl oxide (4-methylpent-3-en-2-one). researchgate.net Mesityl oxide is an α,β-unsaturated ketone that can be readily prepared from the dehydration of diacetone alcohol, which itself is a product of acetone aldol condensation. google.com The reaction of aniline with mesityl oxide can proceed via a conjugate addition (Michael addition) of the aniline to the β-carbon of the double bond. This initially forms the enamine or enol intermediate of this compound, which then tautomerizes to the final ketone product. This reaction can be catalyzed by both acids and bases.

The reaction of substituted anilines with mesityl oxide has been used to synthesize various derivatives. researchgate.net For example, the reaction of aniline and mesityl oxide in the presence of a metal-organic framework catalyst (MOF-199) has been shown to produce 2,2,4-trimethyl-1,2-dihydroquinoline, which involves the initial formation of the anilino-ketone followed by an intramolecular cyclization and dehydration. researchgate.net This indicates that the formation of this compound is a key intermediate in this process.

Another potential precursor is 4-hydroxy-4-methylpentan-2-one (diacetone alcohol). google.com While direct substitution of the hydroxyl group by aniline is challenging, it is conceivable that under certain catalytic conditions, this transformation could be achieved, likely proceeding through dehydration to mesityl oxide as an intermediate.

Alkylation Approaches Utilizing Aniline Precursors

Catalytic Systems in the Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic system employed. Catalysts can facilitate the key bond-forming steps and enable the reaction to proceed under milder conditions.

Both acid and base catalysis play a significant role in the synthesis of this compound, particularly in the context of reductive amination and reactions involving mesityl oxide.

In reductive amination, a mildly acidic medium is often beneficial. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of 4-methylpentan-2-one, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by aniline. The acid also facilitates the dehydration of the resulting hemiaminal intermediate to form the iminium ion. However, strongly acidic conditions must be avoided as they would protonate the aniline, rendering it non-nucleophilic. masterorganicchemistry.com Acetic acid is a commonly used catalyst for this purpose. organic-chemistry.org

Base catalysis can also be employed, particularly in the reaction of aniline with mesityl oxide. A base can deprotonate the aniline, increasing its nucleophilicity for the conjugate addition to the α,β-unsaturated ketone. Solid base catalysts offer advantages such as being non-corrosive, environmentally benign, and easily separable from the reaction mixture. ethernet.edu.et

The acid-base properties of heterogeneous catalysts, such as zeolites and mixed oxides, can be tailored to promote specific reaction pathways. researchgate.netsci-hub.se These materials can possess both acidic and basic sites, which can act cooperatively to catalyze reactions. researchgate.net For example, in the synthesis of jasminaldehyde, which involves an aldol condensation, bifunctional acid-base catalysts have been shown to be highly effective. researchgate.net A similar principle could be applied to the synthesis of this compound.

Metal-based catalysts are extensively used in reductive amination, often in the form of hydrogenation catalysts. These catalysts activate molecular hydrogen, which then reduces the imine or enamine intermediate. mdpi.com Palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst used for this purpose. wikipedia.org

Homogeneous metal catalysts, such as iridium and rhodium complexes, have also been developed for direct reductive amination. wikipedia.orgmdpi.com These catalysts can operate under milder conditions and often exhibit high selectivity. For instance, an iridium-phosphate catalyst has been shown to be effective for the direct reductive amination of aliphatic ketones with anilines under hydrogen pressure. mdpi.com The proposed mechanism involves the activation of hydrogen by the iridium complex and the formation of an iminium cation that is stabilized by the phosphate counteranion before being reduced. mdpi.com

Table 2: Catalytic Systems for this compound Synthesis

| Catalyst Type | Specific Example | Role in Synthesis | Key Advantages |

| Acid Catalyst | Acetic Acid | Promotes imine formation in reductive amination. organic-chemistry.org | Readily available, mild. |

| Base Catalyst | Solid Bases (e.g., Hydrotalcites) | Promotes conjugate addition of aniline to mesityl oxide. ethernet.edu.et | Recyclable, environmentally friendly. ethernet.edu.et |

| Metal Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Reduces the imine intermediate with H2. wikipedia.org | Widely used, effective. |

| Homogeneous Metal Catalyst | Iridium-Phosphate Complex | Catalyzes direct reductive amination under H2 pressure. mdpi.com | High activity and selectivity under mild conditions. mdpi.com |

| Bifunctional Catalyst | Palladium on Ion-Exchange Resin | Combines acid/base catalysis and hydrogenation in one pot. ub.edu | Process intensification, enhanced efficiency. ub.edu |

Role of Molecular Sieves as Catalysts and Supports

In a closely related model reaction—the direct reductive amination (DARA) of 4-methyl-pentan-2-one with p-anisidine—the addition of 4Å molecular sieves was shown to be crucial. mdpi.comsemanticscholar.org While the reaction proceeded to a mere 19% conversion in the absence of molecular sieves, adding 150 mg of 4Å molecular sieves boosted the conversion to 84%. mdpi.com This demonstrates their critical role in facilitating the initial condensation step.

Beyond their role as water scavengers, molecular sieves can also serve as catalyst supports or co-catalysts. admolsiev.comnih.gov Their porous structure provides a high surface area for dispersing active catalyst species, and they possess acidic and basic sites that can contribute to catalysis, enhancing reproducibility. nih.govrsc.org

Table 1: Effect of 4Å Molecular Sieves on DARA of 4-Methylpentan-2-one

| Entry | Catalyst System | Molecular Sieves (MS) | Conversion (%) |

|---|---|---|---|

| 1 | Ir-Phosphate Complex | None | 19 |

| 2 | Ir-Phosphate Complex | 150 mg 4Å MS | 84 |

Data derived from a study on the direct reductive amination of 4-methylpentan-2-one with p-anisidine. mdpi.com

Investigation of Catalyst Loading and Recyclability

The amount of catalyst used, or catalyst loading, is a critical parameter that balances reaction efficiency with economic and environmental costs. nih.gov An optimal catalyst loading ensures a high reaction rate and yield without using an excessive amount of what is often an expensive and resource-intensive material. For instance, studies on various catalytic reactions show that increasing the catalyst amount generally improves yield up to a certain point, after which the benefit diminishes. nih.gov In the synthesis of β-amino alcohols, a related reaction class, increasing catalyst loading from 10 mg to 30 mg significantly improved the product yield. nih.gov

Catalyst recyclability is a cornerstone of sustainable chemistry, aiming to reduce waste and improve the cost-effectiveness of a synthetic process. beilstein-journals.org Heterogeneous catalysts or immobilized homogeneous catalysts can be recovered from the reaction mixture through simple physical processes like filtration or centrifugation and reused in subsequent batches. beilstein-journals.orgresearchgate.net A catalyst's ability to maintain its activity and selectivity over multiple cycles is a key performance indicator. nih.gov For example, in the palladium-catalyzed amination of aryl halides, a recyclable precatalyst was used for a minimum of ten reaction cycles without loss of activity. researchgate.net Similarly, a recyclable Iridium nanoparticle catalyst used for hydrogenating carbonyl compounds was efficiently recycled up to 11 times. ku.edu

Table 2: Catalyst Recyclability in a Representative Amination Reaction

| Cycle | Yield (%) |

|---|---|

| 1 | 52 |

| 2 | 52 |

| 3 | 48 |

| 4 | 43 |

| 5 | 43 |

Data from a study on the recyclable Kinnow peel powder catalyst for the synthesis of a β-amino alcohol. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

Influence of Temperature and Pressure

Temperature and pressure are fundamental parameters that exert significant control over the rate, efficiency, and selectivity of chemical reactions. In the context of reductive aminations leading to compounds like this compound, these variables are carefully tuned. A detailed study on the DARA of 4-methylpentan-2-one provides insight into these effects. mdpi.com The reaction was optimized at a hydrogen pressure of 5 bar and a temperature of 35 °C. mdpi.comsemanticscholar.org Lowering the temperature to 20 °C resulted in a significant drop in conversion (57% after 24 hours), although it slightly increased enantioselectivity. mdpi.com This highlights the typical trade-off where higher temperatures favor faster reaction rates but can sometimes compromise selectivity. mdpi.com The pressure of hydrogen gas is directly related to the hydrogenation step of the imine intermediate; maintaining adequate pressure is essential for the reaction to proceed efficiently. mdpi.com

Table 3: Influence of Temperature on the DARA of 4-Methylpentan-2-one

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 35 | 12 | >98 | 87 |

| 2 | 20 | 24 | 57 | 89 |

Data derived from a study on the direct reductive amination of 4-methylpentan-2-one with p-anisidine at 5 bar H₂. mdpi.com

Selection of Reaction Solvents

The choice of solvent is critical as it can influence reaction rates, pathways, and product yields by affecting the solubility of reactants and the stability of transition states. ku.eduresearchgate.net For the synthesis of this compound and its analogues, solvent screening is a key part of optimization. In the iridium-catalyzed DARA of 4-methylpentan-2-one, toluene was selected as the optimal solvent. mdpi.comsemanticscholar.org The use of a non-polar solvent like toluene is suitable for the key catalytic step involving an ion-pair between the iminium cation and the chiral phosphate anion. mdpi.com In other related syntheses, a range of solvents have been tested, with results indicating that both polar and non-polar solvents can be effective depending on the specific reaction mechanism. researchgate.netresearchgate.net For example, in some amination reactions, polar aprotic solvents like DMF or acetonitrile (CH₃CN) can lead to good yields, while in other cases, alcohols like ethanol (EtOH) are superior. researchgate.net The selection often involves balancing reaction performance with practical considerations like ease of removal and environmental impact. researchgate.netwhiterose.ac.uk

Table 4: Effect of Different Solvents on a Representative Amination Reaction

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Ethanol (EtOH) | 1.5 | 93 |

| 2 | Methanol (MeOH) | 2 | 85 |

| 3 | Acetonitrile (CH₃CN) | 3 | 70 |

| 4 | Dichloromethane (CH₂Cl₂) | 4 | 55 |

| 5 | Toluene | 4 | 40 |

| 6 | No Solvent | 1 | 95 |

Data adapted from a study on the synthesis of 2-pyrrolidinone derivatives, illustrating typical solvent effects. researchgate.net

Strategies for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of the desired product is the primary goal of synthetic optimization. researchgate.net For this compound, this involves a multi-faceted approach. A key strategy is the selection of a highly efficient catalyst. Research on the related DARA of aliphatic ketones has shown that a bifunctional iridium-phosphate catalyst is highly effective, affording the aminated product with a 91% yield and 87% enantiomeric excess (ee). mdpi.com

The use of additives is another powerful tool. The same study demonstrated that while the iridium catalyst alone could facilitate the reaction, the presence of a chiral phosphate anion was essential for achieving high enantioselectivity. mdpi.comsemanticscholar.org Furthermore, as discussed previously, the addition of molecular sieves dramatically increased the reaction rate by removing water. mdpi.comsemanticscholar.org

Fine-tuning reaction parameters such as temperature, pressure, and reaction time is also crucial. The optimization of the DARA of 4-methylpentan-2-one showed that a reaction time of 12 hours at 35 °C and 5 bar of H₂ provided complete conversion and high selectivity. mdpi.com These strategies, when combined, create a robust and efficient process for the synthesis.

Table 5: Summary of Optimization for a Model Reductive Amination Reaction

| Catalyst | Additive(s) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| Ir Complex | Chiral Phosphate, 4Å MS | 35 | 12 | >98 | 91 |

| Ir Complex | Chiral Phosphate | 35 | 6 | 19 | - |

| Ir Complex | 4Å MS | 35 | 6 | 84 | - |

Data derived from a study on the direct reductive amination of 4-methylpentan-2-one with p-anisidine. mdpi.com

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.org The synthesis of this compound can be analyzed and improved through this lens.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Employing a highly active catalyst, such as the iridium complex mentioned, at a low loading (e.g., 1 mol%) drastically reduces waste compared to methods requiring stoichiometric amounts of activating agents or reductants. mdpi.com Furthermore, developing recyclable catalysts enhances the sustainability of the process. beilstein-journals.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org A direct reductive amination, where a ketone, an amine, and hydrogen combine to form the product and water, is an inherently atom-economical reaction.

Safer Solvents and Auxiliaries : Chemical syntheses should avoid or minimize the use of hazardous substances like toxic solvents. acs.org While toluene was used effectively in a model synthesis, green chemistry encourages the search for safer alternatives such as bio-based solvents or, ideally, performing the reaction under solvent-free conditions. mdpi.comresearchgate.net The use of molecular sieves as a physical separating agent is preferable to chemical drying agents that would be consumed and become waste. mdpi.comsemanticscholar.org

Design for Energy Efficiency : Reaction conditions should be optimized to minimize energy consumption. mdpi.com Syntheses that can be run at ambient or moderately elevated temperatures and pressures, such as the 35 °C and 5 bar H₂ conditions identified for the model DARA reaction, are preferable to those requiring extreme heat or high pressure. mdpi.com

Mechanistic Investigations of Reactions Involving 4-anilino-4-methylpentan-2-one

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The formation and reaction of 4-anilino-4-methylpentan-2-one involve several key mechanistic concepts, including nucleophilic addition, condensation, and rearrangements. The specific pathway can be influenced by reaction conditions, catalysts, and the presence of other reagents.

The synthesis of this compound from aniline and an α,β-unsaturated ketone like mesityl oxide can proceed through different pathways, often involving Schiff base (or imine) intermediates. The formation of a Schiff base is typically a two-step process. eijppr.comresearchgate.net

First, the primary amine (aniline) acts as a nucleophile, with its lone pair of electrons attacking the electrophilic carbonyl carbon of the ketone. researchgate.net This nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. eijppr.comresearchgate.net This step is generally reversible.

However, in the context of the Skraup-Doebner-Von Miller quinoline synthesis, which uses aniline and α,β-unsaturated ketones, the mechanism can be more complex. Studies using isotopically labeled mesityl oxide suggest that the reaction may not be a simple direct condensation. acs.orgnih.gov A proposed mechanistic pathway involves an initial conjugate (1,4-) addition of the aniline to the α,β-unsaturated system of mesityl oxide. acs.orgnih.gov This is then followed by a fragmentation-recombination mechanism, where the initial adduct fragments into an imine and a ketone, which then recombine to form the quinoline product. acs.orgnih.gov This pathway helps explain the observed scrambling of isotopic labels in the final quinoline product. acs.orgnih.gov

| Step | Description | Intermediate/Product |

| Pathway A: Direct Condensation | ||

| 1 | Nucleophilic attack of aniline on the carbonyl carbon of mesityl oxide. | Carbinolamine |

| 2 | Dehydration of the carbinolamine. | Schiff Base (Imine) |

| Pathway B: Conjugate Addition-Fragmentation | ||

| 1 | Conjugate (1,4-) addition of aniline to mesityl oxide. | Enol or Keto-amine adduct |

| 2 | Fragmentation of the adduct. | Imine + Ketone |

| 3 | Recombination of fragments. | Quinoline Precursor |

This table summarizes the proposed mechanistic steps for Schiff's base formation and related pathways in the reaction between aniline and mesityl oxide.

N-alkylation and C-N coupling are fundamental bond-forming reactions relevant to the synthesis and modification of anilino compounds. The formation of the N-C bond in this compound via the reaction of aniline and mesityl oxide is an example of N-alkylation through conjugate addition.

General N-alkylation mechanisms for anilines can vary. One common method involves the deprotonation of the aniline nitrogen by a base, making it more nucleophilic. The resulting anilide anion then undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide. The electronic properties of the aniline ring influence its reactivity; electron-donating groups enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups decrease it. davuniversity.org

C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. organic-chemistry.orgnih.gov These palladium-catalyzed reactions typically involve the coupling of an aryl halide or triflate with an amine. nih.gov Although not the primary route to this compound itself, these mechanisms are central to the synthesis of a vast array of substituted anilines and are crucial in modern organic chemistry. rsc.org The development of these methods has been essential for synthesizing complex nitrogen-containing compounds, including many pharmaceuticals. nih.govrsc.org

While many reactions of anilines are explained by polar (ionic) mechanisms, the involvement of radical intermediates via single-electron transfer (SET) has been identified in certain transformations. nih.govrsc.org A SET event can occur between an electron donor (like an N,N-dialkylaniline) and an electron acceptor (like a Lewis acid or a photoexcited species), generating a radical cation from the aniline. nih.govrsc.orgrsc.org This can initiate a cascade of radical reactions.

For instance, the oxidation of tertiary anilines can afford α-aminoalkyl radicals, which can then participate in coupling reactions. researchgate.net This process can be facilitated by metal complexes or photoredox catalysts. rsc.orgresearchgate.net In the context of this compound, which contains a tertiary carbon adjacent to the nitrogen, radical abstraction of the hydrogen atom from this position could be a plausible step under oxidative or thermal stress conditions. The resulting carbon-centered radical could then undergo further reactions. mdpi.com

The formation of radical intermediates is a key feature in many synthetic methods, including the Minisci reaction for functionalizing heteroarenes and various C-H functionalization reactions. nih.gov These reactions often proceed via a radical chain mechanism, involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org While not the standard mechanism for the synthesis of this compound, the potential for SET pathways exists, particularly in the presence of specific catalysts or initiators. rsc.orglibretexts.org

Chemical reactions can be broadly classified as either stepwise or concerted. quora.com

Stepwise reactions proceed through one or more discrete, observable, or trappable intermediates, with each step having its own transition state. quora.comyoutube.com SN1 reactions are a classic example, involving a carbocation intermediate. quora.com

Concerted reactions occur in a single step where bond breaking and bond forming happen simultaneously. quora.comyoutube.com These reactions proceed through a single transition state without forming an intermediate. quora.com The SN2 reaction is a prime example.

The formation of this compound via the condensation of aniline and mesityl oxide is best described as a stepwise process. The initial nucleophilic attack leads to a distinct carbinolamine intermediate, which is then dehydrated in a subsequent step to form the final product or a Schiff base. eijppr.comresearchgate.net

Similarly, mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions, which were long assumed to be stepwise, have shown that the pathway can be either stepwise or concerted depending on the substrate and leaving group. researchgate.netstackexchange.com A stepwise SNAr reaction proceeds through a stabilized "Meisenheimer" intermediate. researchgate.netstackexchange.com A concerted pathway is favored when the intermediate is less stable, for instance, with a better leaving group. researchgate.netstackexchange.com The fragmentation-recombination mechanism proposed for the Skraup-Doebner-Von Miller synthesis is also inherently stepwise, involving the formation and subsequent reaction of distinct imine and ketone fragments. acs.orgnih.gov

Radical Intermediates and Single Electron Transfer Processes

Kinetic Studies and Modeling of Reaction Rates

Kinetic studies are essential for understanding reaction mechanisms by quantifying the rates of chemical reactions and how they are affected by factors such as concentration, temperature, and catalysts. This data helps in identifying the rate-limiting step of a multi-step reaction.

Rate = k[Amine][Carbonyl]

For the specific reaction between aniline and mesityl oxide, the reaction is noted to be relatively slow under neutral conditions. google.com The rate can be significantly increased by the use of acid catalysts. google.com In the context of the Skraup-Doebner-Von Miller quinoline synthesis, catalysts are used to improve both the rate and the yield. acs.org A kinetic study on a related reaction, the iodination of aniline, also found the reaction to follow second-order kinetics. While a detailed kinetic model for the formation of this compound is not extensively reported, the principles from similar amine-carbonyl condensations provide a strong basis for its expected kinetic behavior.

| Parameter | Description | Implication for Aniline + Mesityl Oxide Reaction |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Likely second-order: Rate = k[Aniline][Mesityl Oxide]. |

| Rate-Limiting Step | The slowest step in a multi-step reaction that governs the overall rate. | The dehydration of the carbinolamine intermediate is often rate-limiting in Schiff base formation. eijppr.com |

| Catalysis | The acceleration of a chemical reaction by a substance (catalyst) which is not consumed. | The reaction is slow but can be accelerated by acid catalysts. google.comgoogle.com |

| Reaction Order | The relationship between the concentration of a species and the reaction rate. | Expected to be first-order with respect to aniline and first-order with respect to mesityl oxide. |

This table outlines key kinetic parameters and their expected relevance to the synthesis of this compound.

Calculation of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. libretexts.orglibretexts.org It can be determined experimentally by studying the effect of temperature on the reaction rate constant (k). The relationship is described by the Arrhenius equation. libretexts.orgatlanticoer-relatlantique.ca

Arrhenius Equation: ln(k) = -Ea/RT + ln(A)

Where:

k is the rate constant

Ea is the activation energy

R is the ideal gas constant (8.314 J/mol·K) thoughtco.com

T is the absolute temperature in Kelvin thoughtco.com

A is the pre-exponential factor, which relates to collision frequency and orientation atlanticoer-relatlantique.ca

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T can be generated. This plot, known as an Arrhenius plot, yields a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated. libretexts.orgatlanticoer-relatlantique.ca

Alternatively, the activation energy can be calculated algebraically if the rate constants at two different temperatures are known, using a two-point form of the Arrhenius equation. atlanticoer-relatlantique.cathoughtco.com

Hypothetical Kinetic Data for a Reaction Involving this compound

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 310 | 2.5 x 10⁻⁵ | 0.00323 | -10.597 |

| 320 | 5.2 x 10⁻⁵ | 0.00313 | -9.864 |

| 330 | 1.0 x 10⁻⁴ | 0.00303 | -9.210 |

| 340 | 1.9 x 10⁻⁴ | 0.00294 | -8.568 |

This table presents hypothetical data to illustrate the method of calculating activation energy.

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), dictate the spontaneity and equilibrium position of a reaction. For instance, in the biocatalytic hydrogen-borrowing amination of secondary alcohols to form amines, a reaction type related to the synthesis of anilino compounds, the standard Gibbs free energy (ΔrG′°) was estimated to be approximately -0.6 kJ mol⁻¹. nih.gov This small negative value indicates a reaction that is close to equilibrium, where the final conversion is highly dependent on the reaction conditions. nih.gov These parameters can be determined from equilibrium constants at various temperatures or through computational chemistry methods.

Influence of Reactant Concentrations and Catalyst Properties on Kinetics

The rate of a chemical reaction is fundamentally influenced by the concentration of the reactants and the presence and properties of a catalyst. umb.eduminia.edu.eg According to collision theory, increasing the concentration of reactant molecules leads to a higher frequency of collisions, which in turn increases the rate of reaction, assuming other factors are constant. savemyexams.com

The relationship between concentration and rate is expressed by the rate law, which for a hypothetical reaction A + B → Products, takes the form:

Rate = k[A]ⁿ[B]ᵐ

The exponents 'n' and 'm' are the reaction orders with respect to reactants A and B, respectively, and they must be determined experimentally. libretexts.org

Hypothetical Initial Rate Data for a Reaction Forming this compound

| Experiment | Initial [Aniline] (mol/L) | Initial [Mesityl Oxide] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁶ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁶ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁶ |

This table presents hypothetical data to illustrate how reactant concentrations can influence the initial reaction rate.

Catalysts accelerate reactions without being consumed by providing an alternative reaction pathway with a lower activation energy. libretexts.orgsavemyexams.com In reactions involving anilines and ketones, both acid and base catalysis are common. The properties of the catalyst, such as its acidity, basicity, size, and surface area, are critical. For example, in the dehydration of 4-methylpentan-2-ol, the acid-base properties of the zirconia catalyst were found to be a key factor in the reaction mechanism and product selectivity. rsc.org Similarly, for a reaction involving this compound, a catalyst's effectiveness would depend on its ability to activate the reactants, for instance, by protonating the ketone or deprotonating the aniline, thereby facilitating the key bond-forming steps. researchgate.net

Characterization of Transition States and Intermediates

A reaction mechanism consists of a series of elementary steps that may involve transient species such as transition states and intermediates. A transition state is a high-energy, fleeting arrangement of atoms at the peak of the energy barrier between reactants and products. libretexts.org It cannot be isolated but can be characterized computationally.

Intermediates are species that are formed in one step and consumed in a subsequent step. They exist in a potential energy minimum between two transition states. In the synthesis of β-anilino ketones, a common intermediate is an imine or iminium ion, formed from the initial condensation of aniline and the ketone (mesityl oxide). For instance, in a related visible-light-induced N-alkylation of anilines, the presence of a 4-(phenylimino)butan-2-one intermediate was detected by GCMS, suggesting an imine-mediated pathway. rsc.org

Another potential intermediate, particularly in acid-catalyzed reactions, is a carbocation. The addition of an acid to a double bond, such as in mesityl oxide, can form a carbocation that is then attacked by the nucleophilic aniline. dokumen.pub The stability of this carbocation intermediate would significantly influence the reaction pathway.

Characterization of these short-lived species is challenging but can be achieved through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) under specific conditions (e.g., low temperature) or through trapping experiments where the intermediate is converted into a more stable, detectable product.

Computational and Experimental Approaches to Mechanism Verification

Verifying a proposed reaction mechanism requires a combination of experimental evidence and computational analysis. acs.org

Experimental Approaches:

Kinetic Studies: As detailed in section 4.2.3, determining the experimental rate law provides crucial information about which species are involved in the rate-determining step of the reaction. pressbooks.pub

Isotope Labeling: Replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N) and tracking its position in the final product can reveal bond-breaking and bond-forming steps.

Spectroscopic Detection: In-situ monitoring of the reaction mixture using techniques like FT-IR or NMR spectroscopy can sometimes allow for the direct observation of reaction intermediates. acs.org

Stereochemical Analysis: For reactions involving chiral centers, analyzing the stereochemistry of the products can provide insight into the geometry of the transition state and the mechanism (e.g., Sₙ1 vs. Sₙ2).

Computational Approaches:

Density Functional Theory (DFT): This is a powerful quantum chemical method used to model chemical reactions. acs.org DFT calculations can be used to determine the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway.

Energy Profile Diagrams: By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. This profile visualizes the activation energies for each step, allowing for the identification of the rate-determining step (the one with the highest energy barrier). acs.org

Transition State Theory: Computational modeling can be used to calculate theoretical rate constants and thermodynamic parameters, which can then be compared with experimental values to validate the proposed mechanism. researchgate.net

For example, in a study of a reductive C–N coupling reaction, DFT calculations were used to map out the entire catalytic cycle, identifying the structures of key transition states and proposing that the rate-determining step was the deoxygenation of nitrobenzene. acs.org A similar integrated approach would be essential to fully verify the mechanism of any reaction involving this compound.

Advanced Analytical Methodologies for 4-anilino-4-methylpentan-2-one

Chromatographic Separation and Identification Techniques

Chromatography is a fundamental tool for separating 4-Anilino-4-methylpentan-2-one from complex mixtures, allowing for its accurate identification and quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, provide high levels of sensitivity and selectivity.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on both the retention time of the compound and its mass spectrum. nih.gov For enhanced selectivity, especially in complex matrices, a nitrogen-phosphorus detector (NPD) can be employed, as it is highly sensitive to nitrogen-containing compounds like anilines. epa.gov

Headspace GC-MS (HS-GC-MS) is a variation that is particularly useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples without extensive sample preparation. semanticscholar.org This technique has been successfully used for the analysis of related compounds like 4-methylpentan-2-one in various matrices. semanticscholar.org

Another advanced detection system is the Atomic Emission Detector (AED). GC-AED measures the elemental composition of the eluting compounds, offering excellent selectivity and the ability to determine empirical formulas. copernicus.orgepa.gov This can be particularly useful for identifying unknown derivatives of this compound by determining the ratios of elements like carbon, nitrogen, and others. epa.gov

Table 1: GC-based Methodologies for Structurally Related Compounds

| Technique | Analyte/Matrix | Key Findings & Conditions | Instrument(s) |

| HS-GC-MS | Volatile organic compounds in honey | Optimized split ratio of 10:1 and injection volume of 1.5 mL. Toluene and p-xylene used as internal standards. semanticscholar.org | GC-MS |

| GC-MS | Synthetic cathinones in blood | Method validated for selectivity, linearity (10-800 ng/mL), and precision. LOD of 5 ng/mL. nih.gov | GC-MS |

| GC/NPD | Aniline and derivatives | Utilizes a nitrogen-phosphorus detector for selective analysis. epa.gov | GC/NPD |

| GC-AED/MS | Aromatic amines in urine | Parallel detection allows for assignment of mass spectra to iodine-containing derivative signals, identifying over 200 aromatic amines. researchgate.net | GC-AED/MS |

This table presents data for compounds structurally related to this compound to illustrate the applicability of these techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. These techniques, especially when coupled with tandem mass spectrometry (MS/MS), offer high throughput, sensitivity, and specificity. chromatographyonline.commdpi.com

For the analysis of aniline derivatives, HPLC with UV detection is a common approach. nih.gov The development of UHPLC-MS/MS methods has significantly improved the speed and sensitivity of analysis, allowing for the detection of trace levels of contaminants. d-nb.infowur.nl The choice of the stationary phase is critical for achieving good separation. For instance, pentafluorophenylpropyl (PFPP) columns have been shown to be effective for separating primary aromatic amines. ub.edu

The optimization of mobile phase composition, such as the use of formic acid in water and acetonitrile, is crucial for achieving good peak shapes and ionization efficiency in LC-MS. chromatographyonline.comnih.gov

Table 2: LC-based Methodologies for Structurally Related Compounds

| Technique | Analyte/Matrix | Key Findings & Conditions | Instrument(s) |

| HPLC-MS/MS | 4-S-glutathionyl-4-methylpentan-2-one in juice | Identification confirmed by comparison with a synthetic reference standard. nih.gov | HPLC-MS/MS |

| UHPLC-MS/MS | Aniline derivatives in water | Comparison of GC/MS, GC/MS-MS, and LC/MS-MS showed good agreement in results. LC/MS-MS was able to separate isomers that co-eluted in GC. d-nb.info | UHPLC-MS/MS |

| UHPLC-MS/MS | Selective Androgen Receptor Modulators (SARMs) in urine | A rapid and high-throughput screening method was developed and validated. wur.nl | UHPLC-MS/MS |

| HPLC with UV and Electrochemical Detection | 4,4'-methylenedianiline and metabolites in urine | Determined stable urinary forms of the analytes without derivatization. nih.gov | HPLC |

This table presents data for compounds structurally related to this compound to illustrate the applicability of these techniques.

Gas Chromatography (GC) and Coupled Systems (GC-MS, GC-AED)

Spectroscopic Characterization of this compound and its Derivatives

Table 3: Representative ¹H and ¹³C NMR Data for Related Structures

| Compound/Fragment | Nucleus | Chemical Shift (δ) ppm | Solvent |

| Aniline (in CDCl₃) | ¹H (NH₂) | ~3.47 | CDCl₃ |

| Aniline (in CDCl₃) | ¹H (Aromatic) | ~6.6-7.2 | CDCl₃ |

| Aniline (in CDCl₃) | ¹³C (C-N) | ~146.7 | CDCl₃ |

| 4-Methyl-2-pentanone | ¹H (CH₃-CO) | ~2.1 | - |

| 4-Methyl-2-pentanone | ¹³C (C=O) | ~208 | - |

Note: This table provides approximate chemical shifts for functional groups present in this compound based on general NMR principles and data for similar compounds. Actual values for the target compound may vary.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. longdom.orgrsc.org This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS analyzers. longdom.org

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragments would be expected from the cleavage of the aniline and methylpentanone moieties.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.com For this compound, characteristic IR absorption bands would be expected for the N-H bond of the secondary amine, the C=O bond of the ketone, and the aromatic C-H and C=C bonds of the aniline ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. mrclab.com The presence of the aniline group would be expected to give rise to characteristic absorption bands in the UV region. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring.

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Observation |

| IR Spectroscopy | N-H stretch (secondary amine) | ~3300-3500 cm⁻¹ |

| IR Spectroscopy | C=O stretch (ketone) | ~1715 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H stretch | ~3000-3100 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C stretch | ~1450-1600 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* transitions (aromatic ring) | ~200-280 nm |

This table provides expected spectroscopic features based on the functional groups present in this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Sample Preparation and Extraction Techniques for Research Analysis

Sample preparation is a critical step to isolate the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. thermofisher.com For a compound like this compound, which possesses both an aniline (aromatic amine) and a ketone group, a combination of extraction techniques could be hypothesized.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. google.comsigmaaldrich.com The selection of the SPE sorbent is crucial and depends on the analyte's properties and the sample matrix. researchgate.net For this compound, several SPE modes could be considered based on its chemical structure.

Reversed-Phase SPE: Given the non-polar phenyl and methyl groups, a reversed-phase sorbent (e.g., C18, C8) could be effective for extracting the compound from aqueous matrices. The basic aniline group might require pH adjustment of the sample to ensure it is in a less polar, neutral form for optimal retention. For instance, a study on 4,4'-methylenedianiline, another aniline derivative, successfully used C18, phenyl, and cyclohexyl columns for extraction from serum, achieving 100% recovery. nih.gov

Cation-Exchange SPE: The basic nature of the anilino group (a secondary amine) allows for strong cation-exchange SPE. In this mode, the sorbent contains negatively charged functional groups (e.g., sulfonic acid) that retain the positively charged analyte (under acidic conditions). Elution is then achieved by using a solvent that neutralizes the analyte or disrupts the ionic interaction. nih.gov

Normal-Phase SPE: If the compound is in a non-polar organic solvent, a polar sorbent like silica or diol could be used. thermofisher.com

A general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. thermofisher.comresearchgate.net Without specific experimental data for this compound, a hypothetical SPE method would require development and validation.

Table 1: Hypothetical SPE Sorbent Selection for this compound

| SPE Mode | Sorbent Type | Retention Mechanism | Potential Application Matrix |

|---|---|---|---|

| Reversed-Phase | C18, Phenyl | Hydrophobic interactions | Aqueous samples (e.g., water, biological fluids) |

| Cation-Exchange | Strong Cation Exchange (SCX) | Ionic interactions | Aqueous samples, for selective isolation of basic compounds |

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile organic compounds from a sample matrix. nih.govmdpi.com It combines sampling, extraction, and concentration into a single step. nih.gov An SPME fiber coated with a suitable stationary phase is exposed to the headspace (the gas phase above the sample) to adsorb the analytes. nih.gov

The applicability of HS-SPME for this compound would depend on its volatility. Given its molecular weight and functional groups, it is likely to be a semi-volatile compound. The efficiency of HS-SPME is influenced by several factors, including the fiber coating, extraction temperature, and extraction time. nih.gov For example, in the analysis of volatile compounds in sweet potato, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was found to be most effective. nih.gov Similarly, for the analysis of polyfunctional thiols in wine, HS-SPME parameters like extraction time and temperature were optimized to enhance sensitivity. mdpi.com

Table 2: Key Parameters for HS-SPME Method Development

| Parameter | Description | Common Options/Considerations |

|---|---|---|

| Fiber Coating | The type of polymer coated on the fiber determines its selectivity. | PDMS (non-polar), Polyacrylate (polar), DVB/CAR/PDMS (mixed-mode for broad range of volatiles). nih.gov |

| Extraction Temperature | Affects the vapor pressure of the analyte and the partitioning equilibrium. | Higher temperatures increase volatility but can degrade thermally labile compounds. nih.gov |

| Extraction Time | The duration the fiber is exposed to the headspace. | Longer times can increase analyte recovery until equilibrium is reached. mdpi.com |

| Sample Matrix Modification | Adding salt or adjusting pH can improve the release of analytes into the headspace. | Addition of NaCl is a common strategy. mdpi.com |

Quantitative Determination Methods for this compound in Research Matrices

Following extraction and pre-concentration, quantitative analysis is typically performed using chromatographic techniques coupled with a detector.

For a semi-volatile compound like this compound, both gas chromatography (GC) and liquid chromatography (LC) could be viable.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is a powerful technique for separation and identification. HS-SPME is commonly coupled with GC-MS. nih.govmdpi.com The mass spectrometer provides structural information and allows for sensitive and selective quantification using modes like selected ion monitoring (SIM).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is well-suited for less volatile or thermally sensitive compounds. Reversed-phase HPLC with a C18 column is a common starting point. chromatographyonline.com Detection by mass spectrometry (LC-MS or LC-MS/MS) provides high sensitivity and selectivity, which is crucial for analyzing complex matrices. nih.gov For instance, a recent study on urban runoff pollutants used Ultra High Performance Liquid Chromatography (UHPLC) coupled to an Orbitrap mass spectrometer for the analysis of various emerging contaminants. chromatographyonline.com

Method validation would be essential to ensure the reliability of any quantitative method. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.com As no specific studies exist for this compound, the LOD and LOQ are unknown. For context, a validated HS-SPME-GC-MS method for a different pentanone derivative, 4-mercapto-4-methyl-2-pentanone, in wine achieved a very low LOD of 0.9 ng/L. mdpi.com

Table 3: Potential Quantitative Methods for this compound

| Analytical Technique | Separation Principle | Detection Method | Key Advantages |

|---|---|---|---|

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Mass Spectrometry (MS) | High resolution separation for volatile compounds; provides structural information. |

Theoretical Chemistry and Computational Studies of 4-anilino-4-methylpentan-2-one

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of 4-anilino-4-methylpentan-2-one are critical to its chemical behavior. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, seeks to identify the stable, low-energy arrangements of the atoms in space. chemrxiv.org For this molecule, key degrees of freedom include rotation around the aniline C-N bond and the various C-C single bonds within the methylpentanone backbone.

The interactions between the aniline ring, the amino group, and the ketone functionality dictate the molecule's preferred shape. Computational geometry optimizations can predict bond lengths, bond angles, and dihedral angles for the most stable conformers. frontiersin.org The conformational landscape is influenced by factors such as steric hindrance between the bulky gem-dimethyl group and the aniline ring, as well as potential weak intramolecular interactions like hydrogen bonds. frontiersin.orgresearchgate.net For instance, different rotational positions (conformers) around the C(aryl)-N bond would result in varying levels of steric repulsion and electronic interaction between the phenyl ring and the aliphatic chain. Studies on similar α-halogenated ketones have shown that conformational preferences can significantly influence reactivity by affecting orbital overlap with the carbonyl group. beilstein-journals.org While specific conformational analysis studies for this compound are not prevalent in the literature, the principles of minimizing steric strain and optimizing electronic interactions would govern its structural preferences. mdpi.com

Below is an illustrative table of key structural parameters that would be determined through a typical computational geometry optimization, for example, using Density Functional Theory (DFT).

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |

| C(aryl)-N Bond Length | The length of the bond connecting the aniline ring to the nitrogen atom. | ~1.40 Å |

| N-C(aliphatic) Bond Length | The length of the bond connecting the nitrogen to the pentane chain. | ~1.47 Å |

| C(aryl)-N-C(aliphatic)-C(keto) Dihedral Angle | The angle defining the twist of the aniline group relative to the ketone backbone. | Varies with conformer |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure of this compound. scirp.org Methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G** are commonly used to calculate various electronic descriptors that help predict reactivity. pnu.ac.irbenthamdirect.com

Key insights are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this aminoketone, the HOMO is expected to have significant contributions from the electron-rich aniline ring and the nitrogen lone pair, while the LUMO is likely centered on the carbonyl group's π* antibonding orbital.

Furthermore, calculations of the electrostatic potential (ESP) map and atomic charges (e.g., Mulliken charges) reveal the charge distribution across the molecule. These calculations identify electron-rich (negative potential) sites, such as the nitrogen and oxygen atoms, which are prone to electrophilic attack, and electron-poor (positive potential) sites, like the carbonyl carbon, which are susceptible to nucleophilic attack. researchgate.net

The following table illustrates the type of data that quantum chemical calculations would provide for understanding the molecule's electronic properties and reactivity.

| Property | Description | Illustrative Value | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Relates to chemical reactivity and kinetic stability |

| Mulliken Charge on N | Calculated partial charge on the nitrogen atom | -0.6 e | Highlights the nucleophilic character of the amine |

| Mulliken Charge on C=O Carbon | Calculated partial charge on the carbonyl carbon | +0.4 e | Highlights the electrophilic character of the carbonyl carbon |

Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. rsc.org Such predictions are invaluable for confirming molecular structures and assigning experimental signals.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. tsijournals.com For this compound, key predicted vibrations would include the C=O stretching frequency of the ketone, the N-H stretching of the secondary amine, C-N stretching, and various C-H bending and stretching modes from both the aromatic and aliphatic parts. Comparing the computed spectrum with an experimental one, often after applying a scaling factor to the calculated frequencies, helps to confirm the presence of these functional groups. mpg.decuni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and spin-spin coupling constants is a significant application of quantum chemistry. american-ajiras.com Methods like the Gauge-Including Atomic Orbital (GIAO) are routinely used to calculate ¹H and ¹³C NMR spectra. researchgate.net For this molecule, calculations would predict the chemical shifts for the aromatic protons, the N-H proton, and the distinct aliphatic protons of the methylpentanone chain. Similarly, shifts for all carbon atoms, including the characteristic carbonyl carbon, would be predicted. capes.gov.brwalisongo.ac.id

The table below provides an example of what predicted spectroscopic data for this compound would look like.

| Spectroscopy | Parameter | Functional Group | Predicted Value |

|---|---|---|---|

| IR | Stretching Frequency (ν) | C=O (Ketone) | ~1715 cm⁻¹ |

| IR | Stretching Frequency (ν) | N-H (Amine) | ~3400 cm⁻¹ |

| ¹³C NMR | Chemical Shift (δ) | C=O (Ketone) | ~208 ppm |

| ¹³C NMR | Chemical Shift (δ) | C-N (Aliphatic) | ~58 ppm |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons | 6.6-7.2 ppm |

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can model reaction mechanisms, identify transition states (TS), and calculate activation energies (Ea) and reaction enthalpies (ΔH). acs.orgresearchgate.net This information is crucial for understanding reaction feasibility, kinetics, and selectivity.

For a molecule containing both an amine and a ketone, a plausible intramolecular reaction is a cyclization/condensation to form a cyclic enamine or imine, a key step in many organic syntheses. nih.gov A computational study of such a pathway would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant (this compound), the product (e.g., a cyclic imine), and any intermediates.

Transition State Search: Locating the highest energy point along the lowest energy reaction path—the transition state. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming that reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

An illustrative energy profile for a hypothetical intramolecular cyclization is presented below.

| Species | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) | Description |

|---|---|---|---|

| Reactant | 0.0 | 0.0 | Starting material: this compound |

| Transition State (TS) | +25.0 | +26.5 | Energetic barrier for the cyclization step |

| Product | -5.0 | -4.2 | Final cyclized product (e.g., tetrahydropyridine derivative) |

Exploration of Structure-Reactivity Relationships within the Compound Class

Computational studies are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR). cust.edu.twnih.govresearchgate.net For the class of compounds related to this compound, these studies can predict how structural modifications influence reactivity. researchgate.netnih.gov

By systematically altering the molecule in silico—for example, by adding various electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN) substituents to the aniline ring—researchers can calculate a range of molecular descriptors for each analogue. acs.org These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or thermodynamic (e.g., pKa). pnu.ac.ir Statistical models can then be built to correlate these descriptors with a specific activity or property, such as reaction rate or biological activity. ijlpr.com

For instance, a computational QSAR study on this class of compounds could reveal that electron-donating groups at the para-position of the aniline ring increase the energy of the HOMO and the negative charge on the nitrogen atom. acs.org This would predict an enhanced nucleophilicity and a faster rate in reactions where the amine acts as a nucleophile. Conversely, electron-withdrawing groups would be predicted to decrease nucleophilicity. Such models are fundamental in rational drug design and catalyst development. benthamdirect.comnih.gov

The following table illustrates how a QSAR study might correlate structural changes with a key electronic descriptor.

| Substituent at para-position | Hammett Constant (σp) | Predicted HOMO Energy (eV) | Predicted Effect on Reactivity (Nucleophilicity) |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | -5.6 | Increased |

| -CH₃ (Methyl) | -0.17 | -5.7 | Slightly Increased |

| -H (Hydrogen) | 0.00 | -5.8 | Baseline |

| -Cl (Chloro) | +0.23 | -6.0 | Decreased |

| -NO₂ (Nitro) | +0.78 | -6.4 | Significantly Decreased |

Q & A

Q. What are the ethical and regulatory considerations for using this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.